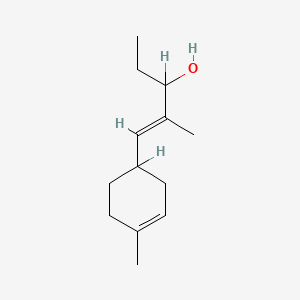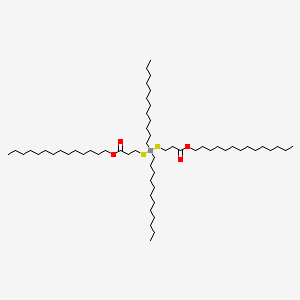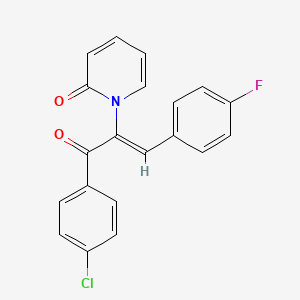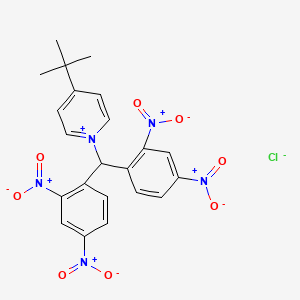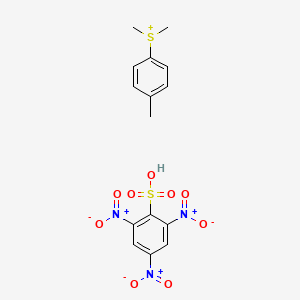
Dimethyl(p-tolyl)sulfonium; 2,4,6-trinitrobenzenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC98247 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and significant reactivity, making it a valuable subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC98247 involves multiple steps, each requiring specific reagents and conditions The initial step typically involves the formation of a core structure through a series of condensation reactions
Industrial Production Methods
Industrial production of NSC98247 generally follows a similar synthetic route but on a larger scale. This involves the use of industrial-grade reagents and catalysts to facilitate the reactions. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
NSC98247 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions to prevent unwanted side reactions.
Substitution: Common reagents include halogens and alkylating agents, often in the presence of catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
科学研究应用
NSC98247 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways involved in disease.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring specific functional groups or reactivity.
作用机制
The mechanism of action of NSC98247 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. For example, NSC98247 may inhibit the activity of a particular enzyme, thereby altering the metabolic pathway it regulates. The exact mechanism depends on the specific structure and functional groups of NSC98247, as well as the biological context in which it is studied.
属性
CAS 编号 |
2870-25-9 |
|---|---|
分子式 |
C15H16N3O9S2+ |
分子量 |
446.4 g/mol |
IUPAC 名称 |
dimethyl-(4-methylphenyl)sulfanium;2,4,6-trinitrobenzenesulfonic acid |
InChI |
InChI=1S/C9H13S.C6H3N3O9S/c1-8-4-6-9(7-5-8)10(2)3;10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15/h4-7H,1-3H3;1-2H,(H,16,17,18)/q+1; |
InChI 键 |
AVSCCTYPDCTQFC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)[S+](C)C.C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


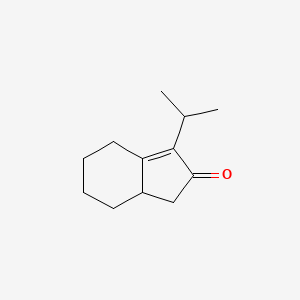

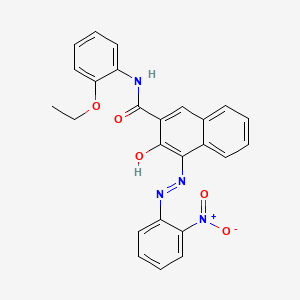
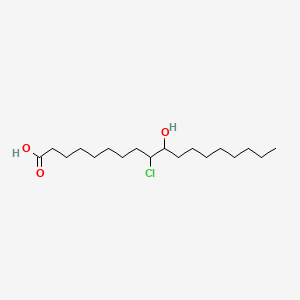
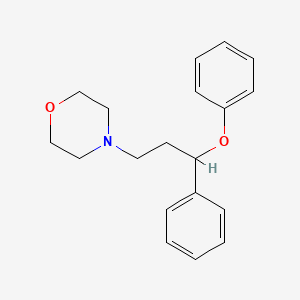

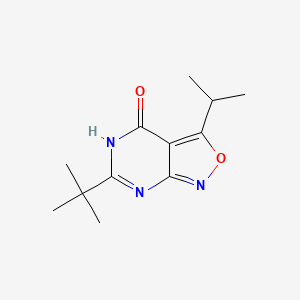
![1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate](/img/structure/B15179829.png)
